N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide is a compound that features a furan ring, a hydroxypropyl group, and a cinnamamide moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which is known for its reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring.
Formation of the cinnamamide moiety: The final step involves the coupling of the hydroxypropyl-furan intermediate with cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the cinnamamide moiety can interact with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furan-2-carboxamide and furan-2-ylmethylamine share structural similarities with N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide.
Cinnamamide derivatives: Compounds like N-cinnamoyl-2-aminoethanol and N-cinnamoyl-3-aminopropanol have similar cinnamamide moieties.
Uniqueness
This compound is unique due to the combination of the furan ring, hydroxypropyl group, and cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSHTZNLZCTKO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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